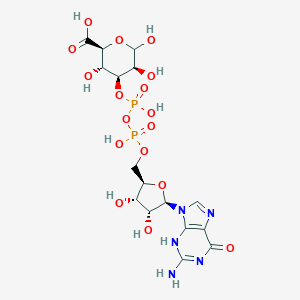
N,N-Diethyl-4-methoxyaniline
Vue d'ensemble
Description
“N,N-Diethyl-4-methoxyaniline” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that its structure and properties may be similar to those of 4-Methoxyaniline2, which is also known as Anisidine2.
Synthesis Analysis
There is no specific information available on the synthesis of “N,N-Diethyl-4-methoxyaniline”. However, the synthesis of similar compounds often involves various chemical reactions, including nucleophilic substitution and reduction3.Molecular Structure Analysis
The molecular structure of “N,N-Diethyl-4-methoxyaniline” is not readily available. However, the structure of 4-Methoxyaniline, a related compound, is well-documented2.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N,N-Diethyl-4-methoxyaniline”. However, similar compounds like 4-Methoxyaniline are known to participate in various chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N-Diethyl-4-methoxyaniline” are not readily available. However, related compounds like 4-Methoxyaniline have been studied2.Applications De Recherche Scientifique
Environmental Studies : Research has been conducted on the oxidation processes for hazardous methoxyanilines in aqueous solutions, which are important due to their toxicity and carcinogenic properties. These studies focus on degradation methods for these compounds to prevent environmental harm (Chaturvedi & Katoch, 2020).
Electrochemistry : The electrooxidation of methoxyanilines, including studies on electropolymerization and the mechanisms involved in these processes, are significant in understanding their chemical behavior and potential applications in electronics (Widera et al., 1997).
Material Science : The photoelectrochemical and spectroscopic properties of substituted polyanilines, including methoxyaniline derivatives, have been explored. These studies contribute to the development of materials with specific electrical and optical properties (Kilmartin & Wright, 1999).
Pharmacology and Toxicology : Investigations into the formation and persistence of DNA adducts by methoxyaniline derivatives, especially in the context of carcinogenicity and environmental pollutants, are crucial for understanding their impact on human health (Naiman et al., 2012).
Chemical Synthesis : Studies on the synthesis of various compounds from methoxyanilines, highlighting their versatility as precursors in creating biologically active molecules and industrial chemicals, are of significant importance (Gardner et al., 1948).
Safety And Hazards
The safety and hazards associated with “N,N-Diethyl-4-methoxyaniline” are not readily available. However, related compounds like p-Anisidine are known to be hazardous and have been classified as Acute Tox. 1 Dermal - Acute Tox. 2 Inhalation - Acute Tox. 2 Oral - Aquatic Acute 1 - Carc. 1B - STOT RE 25.
Orientations Futures
The future directions for “N,N-Diethyl-4-methoxyaniline” are not readily available. However, related compounds like 4-Methoxyaniline are being studied for various applications6.
Please note that the information provided is based on the available data and may not be fully accurate or complete. For more detailed information, please refer to the relevant scientific literature or consult with a chemical expert.
Propriétés
IUPAC Name |
N,N-diethyl-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-12(5-2)10-6-8-11(13-3)9-7-10/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSUIJYYBUZUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474036 | |
| Record name | N,N-Diethyl-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-4-methoxyaniline | |
CAS RN |
15144-80-6 | |
| Record name | N,N-Diethyl-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)